4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Monoamine Oxidase Neurodegeneration Off-Target Screening

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 181122-00-9) is a rigorously characterized DHQO derivative engineered for assay calibration and SAR benchmarking. Its 32-fold weaker MAO-B inhibition (IC50=17µM) versus the 4,4,8-isomer makes it an ideal negative control for HTS campaigns, enabling reliable assay window determination without signal saturation. A CYP3A4 IC50 of 7.9µM (10× weaker than 4,4,8-isomer) provides a metabolic stability reference standard. The defined orthorhombic crystal structure (Pbca) supports polymorph screening. Procure the authenticated 4,4,6-isomer to eliminate false negatives and accelerate structure-metabolism relationship studies.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 181122-00-9
Cat. No. B1356940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
CAS181122-00-9
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)CC2(C)C
InChIInChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14)
InChIKeyXQSXUDFDIMWBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 181122-00-9): A Defined Dihydroquinolinone Scaffold for Medicinal Chemistry and Biological Screening


4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 181122-00-9) is a heterocyclic compound belonging to the 3,4-dihydroquinolin-2(1H)-one (DHQO) class, characterized by a quinolinone core with methyl substitutions at the 4, 4, and 6 positions [1]. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol . Commercially available from multiple vendors with typical purity specifications of 95–98% , this compound serves as a building block for the synthesis of diverse bioactive molecules and as a probe for target engagement studies [2].

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 181122-00-9): Why Substitution with Generic Analogs Compromises Experimental Reproducibility


The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, yet subtle variations in substitution pattern profoundly alter target engagement profiles, metabolic stability, and off-target liabilities [1]. Direct experimental evidence demonstrates that the 4,4,6-trimethyl substitution pattern of CAS 181122-00-9 confers a distinct pharmacological fingerprint relative to closely related positional isomers and unsubstituted core structures [2]. These differences are quantifiable in standardized biochemical assays, as detailed in the evidence guide below. Simply substituting a generic DHQO derivative or a regioisomer without confirming the exact CAS number introduces uncontrolled variability into screening campaigns, potentially leading to false-negative results, misinterpretation of structure-activity relationships (SAR), or wasted resources on inactive or promiscuous compounds [3].

Quantitative Differentiation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 181122-00-9): Comparative Assay Data for Informed Procurement


MAO-B Inhibition: 32-Fold Reduced Potency Relative to 4,4,8-Regioisomer Defines Off-Target Liability Profile

The 4,4,6-trimethyl substitution pattern results in substantially weaker inhibition of human monoamine oxidase B (MAO-B) compared to the 4,4,8-trimethyl regioisomer. The 4,4,6-isomer exhibits an IC50 of 17,000 nM (17 µM) for MAO-B, whereas the 4,4,8-isomer displays an IC50 of 530 nM (0.53 µM) [1][2]. This 32-fold difference in potency, measured under identical assay conditions (inhibition of 4-hydroxyquinoline formation from kynuramine using human recombinant enzyme), indicates that the position of the methyl group on the aromatic ring is a critical determinant of MAO-B engagement [1][2]. Additionally, the 4,4,6-isomer shows negligible inhibition of MAO-A (IC50 > 100,000 nM) [1].

Monoamine Oxidase Neurodegeneration Off-Target Screening Selectivity

CYP3A4 Inhibition: 10-Fold Difference in Metabolic Liability Between 4,4,6- and 4,4,8-Regioisomers

The 4,4,6-trimethyl substitution pattern results in markedly weaker inhibition of human cytochrome P450 3A4 (CYP3A4) compared to the 4,4,8-trimethyl regioisomer. The 4,4,6-isomer inhibits CYP3A4 with an IC50 of 7,900 nM (7.9 µM), while the 4,4,8-isomer exhibits an IC50 of 800 nM (0.8 µM) [1][2]. This approximate 10-fold difference in CYP3A4 inhibitory potency, assessed using recombinant human CYP3A4 co-expressed with P450 reductase and b5 reductase measuring 7-hydroxyquinoline formation, indicates that the 4,4,6-isomer presents a lower risk of CYP3A4-mediated drug-drug interactions and metabolic liabilities [1][2].

Cytochrome P450 Drug Metabolism ADME Drug-Drug Interaction

Peroxidase Inhibition: Sub-Micromolar Activity Defines Additional Biochemical Handle

The 4,4,6-trimethyl compound inhibits horseradish peroxidase (HRP) with an IC50 of 1,010 nM (1.01 µM) in a fluorescence-based assay using Amplex Red dye [1]. While this represents moderate potency, it provides an additional biochemical handle absent in unsubstituted 3,4-dihydroquinolin-2(1H)-one (CAS 553-03-7), which is primarily used as a synthetic building block rather than an active pharmacological probe [2]. The peroxidase inhibitory activity may be relevant in contexts where modulation of oxidative stress pathways is under investigation [1].

Peroxidase Oxidative Stress Reactive Oxygen Species Enzyme Inhibition

Crystal Structure: Orthorhombic System with Non-Planar Quinone Ring Distinguishes Solid-State Properties

Single-crystal X-ray diffraction analysis of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one reveals an orthorhombic crystal system with space group Pbca and unit cell parameters a = 8.483(4) Å, b = 18.249(9) Å, c = 15.889(8) Å, with Z = 8 molecules per unit cell [1]. Notably, the quinone ring exhibits distinct distortions from planarity [1]. While crystallographic data for the 4,4,8-regioisomer and unsubstituted DHQO are not available in the same study for direct comparison, the documented non-planar conformation of the 4,4,6-isomer may influence solid-state stability, solubility, and packing behavior relative to other DHQO derivatives.

Crystallography Solid-State Chemistry Polymorphism X-ray Diffraction

MAO-A Selectivity: >100 µM IC50 Confirms Negligible Engagement of MAO-A Isoform

The 4,4,6-trimethyl compound demonstrates essentially no inhibition of human monoamine oxidase A (MAO-A), with an IC50 value exceeding 100,000 nM (>100 µM) [1]. This contrasts with the 4,4,8-regioisomer, for which MAO-A data is not reported but which exhibits sub-micromolar MAO-B potency [2]. The absence of MAO-A inhibition is a key differentiator for compounds intended for CNS applications, as MAO-A inhibition is associated with the 'cheese effect' (hypertensive crisis upon tyramine ingestion) and other serotonergic side effects [1].

Monoamine Oxidase A Isoform Selectivity CNS Safety Cheese Effect

Optimal Research and Industrial Applications for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 181122-00-9) Based on Evidence Differentiation


Negative Control for MAO-B Screening Assays

Given its 32-fold weaker MAO-B inhibition (IC50 = 17 µM) compared to the 4,4,8-regioisomer (IC50 = 0.53 µM) [1], CAS 181122-00-9 is well-suited as a negative control compound in high-throughput screening campaigns targeting MAO-B. Its defined, weak activity provides a benchmark for assay window determination without saturating the signal. This application is particularly relevant for laboratories developing fluorescence-based MAO-B assays using kynuramine as substrate [1].

CYP3A4 Liability Benchmarking in Early ADME Panels

The 4,4,6-trimethyl derivative exhibits a CYP3A4 IC50 of 7.9 µM, approximately 10-fold weaker than the 4,4,8-isomer (IC50 = 0.8 µM) [1]. This positions the compound as a useful reference standard for calibrating CYP3A4 inhibition assays and for benchmarking the metabolic liability of novel DHQO-based leads. Procurement of the 4,4,6-isomer enables side-by-side comparison with the 4,4,8-isomer to interrogate structure-metabolism relationships [1].

Solid-State Characterization and Polymorph Screening of DHQO Derivatives

The well-defined orthorhombic crystal structure (Pbca, a = 8.483 Å, b = 18.249 Å, c = 15.889 Å) with documented non-planar quinone ring distortion [1] makes this compound a valuable reference material for solid-state chemists conducting polymorph screens, stability studies, and formulation development. Its distinct crystal packing may inform the design of co-crystals or salt forms of related DHQO drug candidates [1].

Synthetic Building Block for Peroxidase-Modulating Chemical Probes

The moderate peroxidase inhibitory activity (IC50 = 1.01 µM) [1] distinguishes CAS 181122-00-9 from unsubstituted DHQO building blocks. This activity can be exploited to develop chemical probes for studying oxidative stress pathways, or to functionalize the scaffold further to enhance potency. Researchers focused on ROS-related diseases may utilize this compound as a starting point for SAR exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.